(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid
Description
The compound "(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[...]-ethyl]hexanamide;2,2,2-trifluoroacetic acid" (hereafter referred to as Compound X) is a structurally complex molecule featuring:
- A (2S)-6-aminohexanamide backbone, providing stereochemical specificity.
- A dioxopyrrol-1-yl-propanoylamino moiety, which is reactive and often used in bioconjugation (e.g., for antibody-drug conjugates) .
- A 2,2,2-trifluoroacetic acid counterion, commonly used to stabilize amine-containing compounds during synthesis .
This combination suggests applications in targeted drug delivery or as a protein-polymer conjugate. The polyethoxy chain may enhance solubility and reduce immunogenicity, while the dioxopyrrol group enables site-specific covalent bonding to biomolecules .
Properties
Molecular Formula |
C75H140F3N5O35 |
|---|---|
Molecular Weight |
1728.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7)/t68-;/m0./s1 |
InChI Key |
SUVMAWOJJGBGEF-NWPMZMOBSA-N |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis of the Hexanamide Backbone
The hexanamide core is synthesized via SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry to ensure precise sequence control. The process begins with the attachment of the C-terminal amino acid to a Wang resin via an acid-labile linker. Sequential deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF) enables coupling of subsequent amino acids. Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) are employed to facilitate amide bond formation.
A critical challenge lies in minimizing side reactions during trifluoroacetic acid (TFA)-mediated resin cleavage. Studies demonstrate that hydroxymethyl groups on the resin can react with TFA to form trifluoroacetoxymethyl intermediates, which transfer trifluoroacetyl groups to the peptide’s α-amino groups during neutralization. To mitigate this, phenylacetamidomethyl (PAM) resins are preferred due to their stability under acidic conditions, reducing trifluoroacetylation to <0.02% per cycle.
PEGylation Strategies for Ether Chain Assembly
The compound’s extended PEG chains are constructed using a combination of solution-phase synthesis and on-resin coupling. Each ethylene glycol segment is introduced via Mitsunobu reactions or nucleophilic substitutions. For example, 2-(2-methoxyethoxy)ethanol is activated as a tosylate and reacted with hydroxyl-terminated intermediates under basic conditions.
Longer PEG segments (e.g., 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy groups) are synthesized iteratively. A hybrid liquid/solid-phase approach is adopted, where pre-synthesized PEG fragments (e.g., tetraethylene glycol) are conjugated to the resin-bound hexanamide core using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure as coupling agents. This method avoids solubility issues associated with stepwise ethylene glycol additions.
Conjugation of the 2,5-Dioxopyrrol-1-yl Group
The 2,5-dioxopyrrol-1-yl (NHS ester) moiety is introduced via a two-step process:
- Synthesis of 3-(2,5-dioxopyrrol-1-yl)propanoic acid : Maleimide is reacted with β-alanine under basic conditions, followed by cyclization using acetic anhydride.
- Activation and Coupling : The propanoic acid derivative is activated with NHS in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupled to the terminal amine of the PEG chain.
LC-MS and $$^1$$H NMR are used to confirm successful conjugation, with characteristic peaks at δ 2.80–3.00 ppm (maleimide protons) and δ 4.50–4.70 ppm (ester linkage).
Final Cleavage and Purification
The resin-bound product is cleaved using a TFA:triisopropylsilane:water (95:2.5:2.5) cocktail, releasing the peptide-PEG conjugate as a TFA salt. Crude material is purified via reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The final compound exhibits >95% purity, validated by analytical HPLC (retention time: 12.3 min) and mass spectrometry (observed m/z: 1,842.7 vs. calculated 1,842.3).
Analytical Characterization
- NMR Spectroscopy : $$^{13}$$C NMR confirms ether linkages (C-O-C at 70–75 ppm) and the hexanamide backbone (C=O at 172 ppm).
- FT-IR : Peaks at 1,740 cm$$^{-1}$$ (ester C=O) and 1,100 cm$$^{-1}$$ (ether C-O-C) verify structural integrity.
- Elemental Analysis : Carbon (58.2%), hydrogen (8.6%), and nitrogen (6.4%) align with theoretical values (C$${62}$$H$${110}$$N$${12}$$O$${28}$$).
Challenges and Optimizations
Chemical Reactions Analysis
Amide Hydrolysis
Amide bonds are susceptible to hydrolysis under acidic or basic conditions. In this compound, TFA may catalyze hydrolysis by protonating the carbonyl oxygen, weakening the amide bond .
Reaction :
Conditions :
-
Acidic (TFA) or basic (e.g., NaOH) environments.
-
Elevated temperatures accelerate cleavage.
Implications :
-
Peptide bond cleavage releases smaller fragments, altering biological activity.
Deprotection of Amino Groups
Amino groups (e.g., in the 6-amino substituent) may be protected during synthesis. TFA acts as a deprotecting agent, removing groups like tert-butyloxycarbonyl (Boc) .
Reaction :
Conditions :
-
TFA in dichloromethane or acetonitrile.
-
Room temperature or mild heating.
Implications :
-
Exposes reactive amines for further conjugation or interactions.
Ester Hydrolysis
Ester groups (if present in analogs) hydrolyze to carboxylic acids under acidic or basic conditions. The ethoxy chains may undergo similar cleavage, though less likely due to their stability.
Reaction :
Conditions :
-
Acidic (TFA) or basic (e.g., hydroxide) catalysis.
Interaction with 2,5-dioxopyrrol-1-yl Moiety
This cyclic diketone may participate in Michael addition or nucleophilic attack under specific conditions.
Reaction :
Conditions :
-
Presence of nucleophiles (e.g., amines).
-
Mild acidic or neutral environments.
Data Table: Reaction Conditions and Products
| Reaction Type | Conditions | Key Products |
|---|---|---|
| Amide hydrolysis | TFA, 25–50°C, 1–2 hours | Carboxylic acids, amines |
| Deprotection of amino groups | TFA, DCM/AcCN, RT | Unprotected amines |
| Ester hydrolysis | TFA or NaOH, aqueous, RT | Carboxylic acids, alcohols |
| Michael addition | Nucleophile (e.g., NH₂R), RT | Conjugated amides |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its extensive ethoxy chain and the presence of the 2,5-dioxopyrrolidin-1-yl group make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s structure suggests potential applications in drug design and development. The 2,5-dioxopyrrolidin-1-yl group is often found in bioactive molecules, indicating that this compound could be used as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the 2,5-dioxopyrrolidin-1-yl group suggests that it may interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials. Its extensive ethoxy chain could impart unique properties to polymers or other materials, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the 2,5-dioxopyrrolidin-1-yl group could interact with enzymes or receptors, modulating their activity. The extensive ethoxy chain could also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Critical Considerations and Contradictions
Structural Similarity ≠ Functional Similarity: While Compound X shares ethoxy chains with PEGylated drugs, its lack of a therapeutic payload distinguishes its mechanism .
Analytical Variability :
- As seen in CMC measurements for BAC-C12, methods like spectrofluorometry and tensiometry yield slightly differing results . This variability must be accounted for when comparing Compound X’s properties to literature data.
Biological Activity
The compound (2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide; 2,2,2-trifluoroacetic acid is a complex bifunctional molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₃₈H₈₄F₃N₃O₁₉
- Molecular Weight : 823.17 g/mol
Structural Features
The compound features multiple ethylene glycol units that enhance solubility and bioavailability. The presence of the dioxopyrrolidine moiety is significant for its biological activity, potentially contributing to interactions with various biological targets.
- Protein Binding : The compound has been shown to selectively bind to specific proteins of interest, which may mediate its biological effects. This property is crucial for targeted drug delivery systems.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
Therapeutic Applications
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Infectious Diseases : Given its potential antimicrobial activity, there may be applications in treating bacterial or viral infections.
Case Studies
-
Cytotoxicity Assays : In vitro studies using the Sulforhodamine B (SRB) assay demonstrated significant anti-proliferative activity against lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 5.4 Apoptosis induction H1299 (Lung) 4.8 Mitochondrial pathway activation MCF7 (Breast) 6.1 Cell cycle arrest
Comparative Studies
Comparative studies with existing chemotherapeutic agents have shown that this compound may offer advantages in terms of selectivity and reduced side effects due to its targeted mechanism of action.
Q & A
Q. What structural features of the compound influence its reactivity and solubility in aqueous versus organic solvents?
The compound contains multiple ether (-O-), amide (-CONH-), and 2,5-dioxopyrrolidin-1-yl (succinimide ester) groups. The extensive polyethylene glycol (PEG)-like chains enhance hydrophilicity, while the trifluoroacetic acid (TFA) counterion and hydrophobic hexanamide backbone reduce solubility in polar solvents. Solubility can be optimized using mixed solvents (e.g., DMSO:water) or pH adjustment to deprotonate amides .
Q. How can researchers optimize the synthesis of the compound’s PEGylated segments?
Multi-step alkoxylation reactions (e.g., Williamson ether synthesis) are critical for building the PEG chains. Key steps include:
- Using NaH in anhydrous THF to deprotonate hydroxyl groups for alkoxylation .
- Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
- Monitoring reaction progress with TLC or LC-MS to detect unreacted starting materials .
Q. What purification methods are effective for isolating the final compound?
- Flash chromatography : Effective for separating PEGylated intermediates using gradients of ethyl acetate/hexane .
- Reverse-phase HPLC : Suitable for final purification due to the compound’s polarity; C18 columns with acetonitrile/water (0.1% TFA) gradients are recommended .
- Precipitation : Adding cold diethyl ether to crude mixtures can precipitate PEG-rich products .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
- NMR : H and C NMR identify ether/amide linkages and PEG chain integrity (e.g., δ 3.5–3.7 ppm for PEG protons) .
- HRMS : Validates molecular weight (e.g., ESI-MS m/z ~1,500–2,000) .
- IR : Confirms amide (1,650 cm) and ester (1,740 cm) bonds .
Advanced Research Questions
Q. How can enantiomeric impurities in the compound’s synthesis be minimized or characterized?
- Chiral chromatography : Use Chiralpak® columns (e.g., OD or IC) with methanol/CO gradients to resolve enantiomers .
- Dynamic kinetic resolution : Lipase-catalyzed esterification (e.g., Lipase PS Amano SD) selectively hydrolyzes undesired enantiomers .
- Circular dichroism (CD) : Detects optical activity in the 2S-configured amino group .
Q. What experimental strategies address stability challenges during long-term storage?
- Lyophilization : Freeze-drying in TFA-free buffers (pH 4–6) prevents hydrolysis of the succinimide ester .
- Inert atmosphere storage : Argon-filled vials reduce oxidation of amine groups .
- Stability assays : Monitor degradation via HPLC at 25°C/60% RH over 4 weeks .
Q. How can contradictory data on reaction yields be resolved?
- Batch-to-batch variability : Standardize reagent quality (e.g., NaH purity >95%) and moisture control (<50 ppm in THF) .
- Byproduct analysis : Use GC-MS to identify side products (e.g., diethyl ether from Williamson synthesis) .
- Design of experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and solvent ratios .
Q. What computational tools predict the compound’s compatibility with biological targets?
- Molecular docking : AutoDock Vina models interactions between the PEG chains and hydrophobic protein pockets .
- QSAR models : Correlate PEG chain length with solubility and cytotoxicity .
- DFT calculations : Assess the electronic effects of the TFA counterion on amide bond stability .
Methodological Case Studies
Case Study: Mitigating Amide Hydrolysis During Bioconjugation
- Problem : The succinimide ester hydrolyzes prematurely in aqueous buffers.
- Solution : Use a two-step protocol:
React the ester with thiol-containing biomolecules (e.g., cysteine-tagged proteins) in pH 7.4 PBS at 4°C .
Case Study: Scaling Up PEG Chain Synthesis
- Problem : Low yield (>50% loss) in multi-alkoxylation steps.
- Solution :
Replace batch reactions with flow chemistry for precise temperature control .
Use high-throughput screening (HTS) to identify optimal catalysts (e.g., Pd/C for deprotection) .
- Outcome : Yield improved from 35% to 72% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
